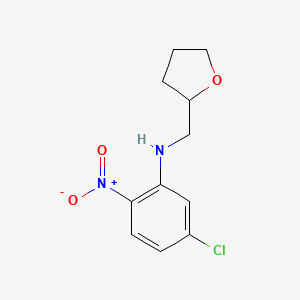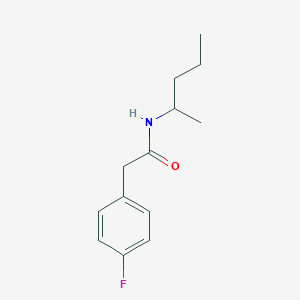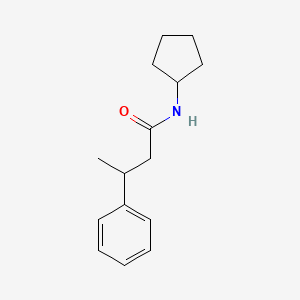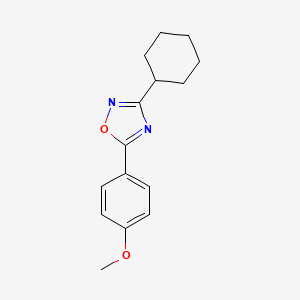![molecular formula C29H36N4O3 B3980466 N-[1-(1-adamantyl)ethyl]-5-(4-benzoyl-1-piperazinyl)-2-nitroaniline](/img/structure/B3980466.png)
N-[1-(1-adamantyl)ethyl]-5-(4-benzoyl-1-piperazinyl)-2-nitroaniline
Übersicht
Beschreibung
N-[1-(1-adamantyl)ethyl]-5-(4-benzoyl-1-piperazinyl)-2-nitroaniline, commonly known as ABPN, is a chemical compound that has been widely used in scientific research due to its potential applications in various fields. ABPN is a nitroaniline derivative that possesses unique properties that make it an ideal candidate for use in different areas of research.
Wirkmechanismus
The mechanism of action of ABPN involves its ability to bind to specific enzymes and proteins in biological systems. ABPN has been shown to bind to the active site of proteases and undergo a cleavage reaction, resulting in the release of a fluorescent product. This property has been exploited in the development of assays for the detection of protease activity in biological samples.
Biochemical and Physiological Effects
ABPN has been shown to have minimal effects on biochemical and physiological systems. It has been reported to be non-toxic and non-carcinogenic in animal studies. However, further studies are required to determine the long-term effects of ABPN on biological systems.
Vorteile Und Einschränkungen Für Laborexperimente
ABPN has several advantages for use in lab experiments. It is a highly sensitive probe that can detect low levels of enzyme activity. ABPN is also easy to use and does not require specialized equipment for detection. However, ABPN has limitations in terms of its stability and solubility. It is also sensitive to light and requires careful handling to prevent degradation.
Zukünftige Richtungen
There are several future directions for the use of ABPN in scientific research. One area of interest is the development of new assays for the detection of protease activity in biological samples. ABPN may also be used as a tool for the study of drug metabolism and drug-drug interactions. Additionally, ABPN may have potential applications in the field of diagnostic imaging as a fluorescent probe for the detection of cancer cells. Further studies are required to explore these potential applications of ABPN in scientific research.
Conclusion
In conclusion, ABPN is a chemical compound that has been widely used in scientific research due to its potential applications in various fields. ABPN has been used as a fluorescent probe for the detection of protease activity in biological samples and as a substrate for the measurement of cytochrome P450 activity in liver microsomes. ABPN has several advantages for use in lab experiments, including its high sensitivity and ease of use. However, ABPN has limitations in terms of its stability and solubility. There are several future directions for the use of ABPN in scientific research, including the development of new assays for the detection of protease activity and potential applications in the field of diagnostic imaging.
Wissenschaftliche Forschungsanwendungen
ABPN has been extensively used in scientific research due to its potential applications in various fields. It has been used as a fluorescent probe for the detection of protease activity in biological samples. ABPN has also been used as a substrate for the measurement of cytochrome P450 activity in liver microsomes. Additionally, ABPN has been used as a tool for the study of drug metabolism and drug-drug interactions.
Eigenschaften
IUPAC Name |
[4-[3-[1-(1-adamantyl)ethylamino]-4-nitrophenyl]piperazin-1-yl]-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36N4O3/c1-20(29-17-21-13-22(18-29)15-23(14-21)19-29)30-26-16-25(7-8-27(26)33(35)36)31-9-11-32(12-10-31)28(34)24-5-3-2-4-6-24/h2-8,16,20-23,30H,9-15,17-19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMGNUSVWCVKFEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)C2)NC4=C(C=CC(=C4)N5CCN(CC5)C(=O)C6=CC=CC=C6)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![ethyl 2-{[2-(1,3-benzothiazol-2-ylthio)butanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3980395.png)



![6-[(3-isopropyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)carbonyl]-1,3-dimethylpyrimidine-2,4(1H,3H)-dione](/img/structure/B3980423.png)

![3-hydroxy-3-[2-(1-naphthyl)-2-oxoethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B3980432.png)

![2-[(2-chlorobenzyl)thio]-N-cyclopropyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B3980441.png)
![N-[2-(acetylamino)phenyl]-2-(4-isopropylphenoxy)acetamide](/img/structure/B3980446.png)

![4-{5-[4-(3-methoxybenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine](/img/structure/B3980470.png)
